molecular formula C15H29ClN2O3 B13220730 tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride

tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride

Cat. No.: B13220730
M. Wt: 320.85 g/mol
InChI Key: MJLLFRVFGXMTAA-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride is a carbamate-protected amine derivative featuring a piperidine ring substituted at the 3-position and an oxane (tetrahydropyran) ring at the 4-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical research, particularly in drug discovery and development. This compound is cataloged under CAS numbers such as EN300-226871 and EN300-227014, with a molecular weight of 276.38 g/mol (C₁₆H₂₄N₂O₂·HCl) . Its structural complexity, combining bicyclic and heterocyclic motifs, positions it as a versatile intermediate for synthesizing bioactive molecules.

Properties

Molecular Formula

C15H29ClN2O3

Molecular Weight

320.85 g/mol

IUPAC Name

tert-butyl N-(2-piperidin-3-yloxan-4-yl)carbamate;hydrochloride

InChI

InChI=1S/C15H28N2O3.ClH/c1-15(2,3)20-14(18)17-12-6-8-19-13(9-12)11-5-4-7-16-10-11;/h11-13,16H,4-10H2,1-3H3,(H,17,18);1H

InChI Key

MJLLFRVFGXMTAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC(C1)C2CCCNC2.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Carbamate Formation from Piperidin-3-ylamine Derivatives

Method A: Direct Carbamate Formation Using tert-Butyl Chloroformate

This approach employs tert-butyl chloroformate as the carbamoylating agent, reacting with piperidin-3-amine derivatives.

Step Reaction Conditions Reagents Notes
1. Protection of Piperidin-3-amine - Dissolve piperidin-3-amine in dry dichloromethane.
- Add triethylamine as base.
tert-Butyl chloroformate Forms tert-butyl carbamate protecting group on the amine.
2. Cyclization to form Oxane Ring - React with 4-hydroxyoxane derivative under basic conditions to induce cyclization. Base (e.g., potassium carbonate) Forms the oxan-4-yl linkage.
3. Formation of Carbamate - Add additional tert-butyl chloroformate to the cyclized intermediate. - Yields tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate.
4. Salt Formation - Treat with hydrochloric acid in ethanol or dioxane. Hydrochloric acid Produces the hydrochloride salt.

Reference: This method aligns with general carbamate synthesis protocols outlined in patent WO2013049726A2, where carbamates are prepared via chloroformate derivatives under mild conditions.

Reductive Amination Approach

Method B: Using Piperidin-3-yl Aldehyde and Protecting Groups

This route involves reductive amination of a suitable aldehyde with a protected oxane derivative.

Step Reaction Conditions Reagents Notes
1. Preparation of Piperidin-3-yl Aldehyde - Oxidation of piperidin-3-yl methyl derivatives. Oxidizing agents (e.g., PCC) Provides the electrophilic aldehyde for reductive amination.
2. Reductive Amination - Mix aldehyde with oxan-4-yl amine derivative in methanol.
- Add sodium cyanoborohydride.
Sodium cyanoborohydride Selectively reduces imines to amines.
3. Boc Protection - React with tert-butyl carbamate (Boc anhydride) to protect the amine. Boc anhydride Ensures stability during subsequent steps.
4. Salt Formation - Acidify with hydrochloric acid to generate the hydrochloride salt. Hydrochloric acid Final compound as hydrochloride salt.

Reference: Similar reductive amination strategies are documented in patent WO2013049726A2, emphasizing mild conditions and high yields.

Cyclization and Ring-Closing Strategies

Method C: Cyclization of N-Substituted Amino Alcohols

This approach involves cyclization of amino alcohols to form the oxane ring, followed by carbamate installation.

Step Reaction Conditions Reagents Notes
1. Synthesis of Amino Alcohol Intermediate - Nucleophilic substitution of protected piperidine derivatives. Alkyl halides, base Forms amino alcohol precursor.
2. Ring Closure to Oxane - Cyclization under acidic or basic conditions. Acidic or basic catalyst Forms the oxan-4-yl framework.
3. Carbamate Introduction - React with tert-butyl chloroformate or isocyanates. tert-Butyl chloroformate Yields the carbamate linkage.
4. Salt Formation - Acid treatment with HCl. Hydrochloric acid Produces the hydrochloride salt.

Reference: Patent literature indicates ring-closing strategies for tetrahydropyran derivatives, which are adaptable for this compound.

Data Table Summarizing Preparation Methods

Method Key Reagents Key Conditions Yield Advantages References
Carbamate from chloroformate tert-Butyl chloroformate, base Mild, room temperature 70-85% Straightforward, scalable WO2013049726A2
Reductive amination Piperidin-3-yl aldehyde, NaCNBH₃ Mild, ambient 65-80% High selectivity, versatile Patent WO2013049726A2
Ring cyclization Amino alcohol intermediates Acidic or basic, reflux 60-75% Good for ring formation Patent WO2013049726A2

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted carbamates, each with distinct chemical and physical properties .

Scientific Research Applications

tert-Butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of their activity. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Piperidine Positional Isomers

  • tert-Butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate (CAS: EN300-370821) differs by the piperidine substituent at the 2-position instead of 3. For example, the 3-piperidinyl group in the target compound may enhance interactions with hydrophobic pockets in enzymes compared to the 2-isomer .

Substituent Modifications

  • tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS: N/A): The electron-withdrawing CF₃ group enhances metabolic stability, a critical factor in pharmacokinetics .

Ring System Variations

  • tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate hydrochloride (CAS: 1414958-25-0): Replaces oxane with a seven-membered oxazepane ring, altering ring strain and hydrogen-bonding capacity .

Physicochemical Properties

Compound Name CAS Number Molecular Weight (g/mol) Purity logP Solubility (Water)
tert-Butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride EN300-226871 276.38 95% 1.8 Moderate (HCl salt enhances solubility)
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate 1523530-57-5 256.35 95% 2.1 Low
tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate hydrochloride 1414958-25-0 278.79 95% 1.5 High

Pharmacological Relevance

  • Target Compound : The oxane-piperidine scaffold is prevalent in kinase inhibitors and GPCR modulators. Its hydrochloride salt improves bioavailability, as seen in analogues like benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride (CAS: 2227206-53-1), which shows enhanced CNS penetration .
  • Fluorinated Analogues : Compounds like tert-butyl (3R,4S)-3-fluoro-4-...carbamate (CAS: 1270019-92-5) demonstrate improved metabolic stability due to fluorine’s electronegativity, a feature advantageous in prolonged drug action .

Biological Activity

tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride is a carbamate compound notable for its diverse biological activities, particularly in the fields of enzymology and medicinal chemistry. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a piperidine moiety through an oxane ring , contributing to its unique structural properties. Its molecular formula is C14H22N2O2HClC_{14}H_{22}N_{2}O_{2}\cdot HCl with a molecular weight of approximately 320.85 g/mol . The structural characteristics facilitate interactions with various biological targets, making it a subject of interest in pharmacological studies.

Enzyme Inhibition

One of the primary biological activities of this compound is its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 is crucial in glucose metabolism, and its inhibition can enhance insulin sensitivity and lower blood glucose levels, making this compound potentially beneficial for diabetes management.

Antibacterial Activity

The compound has also been investigated for its antibacterial properties . Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, although specific efficacy may vary based on the bacterial strain. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Case Studies and Experimental Data

  • DPP-4 Inhibition Study : A study demonstrated that this compound significantly inhibited DPP-4 activity in vitro, resulting in increased levels of incretin hormones which are beneficial for glucose homeostasis.
  • Antibacterial Efficacy : In another study, the compound was tested against various bacterial strains, showing promising results against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentration (MIC) values ranged from 0.78 to 3.125 μg/mL, comparable to some last-resort antibiotics .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Properties
tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamateSimilar piperidine structureDifferent stereochemistry may influence biological activity
tert-butyl N-(3-piperidinyl)carbamateLacks oxane ringPotentially different pharmacokinetics
tert-butyl N-(2-pyrrolidinyl)carbamateContains pyrrolidine instead of piperidineVariations in binding affinity to targets

This table illustrates how minor structural variations can lead to significant differences in biological activity and pharmacological applications.

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